(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

描述

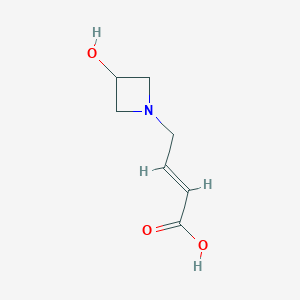

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring an (E)-configured double bond at the C2 position and a 3-hydroxyazetidin-1-yl substituent at the C4 position. This structural motif may enhance solubility in polar solvents and influence biological activity, making the compound relevant in medicinal chemistry and materials science.

属性

分子式 |

C7H11NO3 |

|---|---|

分子量 |

157.17 g/mol |

IUPAC 名称 |

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid |

InChI |

InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+ |

InChI 键 |

GEVGFCOXAHMUFM-OWOJBTEDSA-N |

手性 SMILES |

C1C(CN1C/C=C/C(=O)O)O |

规范 SMILES |

C1C(CN1CC=CC(=O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

化学反应分析

Types of Reactions

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.

科学研究应用

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and properties of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid with similar compounds from the literature:

Key Observations:

- Substituent Effects: The 3-hydroxyazetidin-1-yl group in the target compound contrasts with the alkoxy (e.g., hept-2-yn-1-yloxy in 1g) and thiophene-containing substituents (e.g., 1m) . The azetidine’s hydroxyl group may enhance aqueous solubility compared to hydrophobic alkoxy chains. Electron-withdrawing groups (e.g., 4-fluorophenyl and oxo in compounds) increase the acidity of the carboxylic acid, whereas electron-donating groups (e.g., dimethylamino in the ester derivative ) reduce acidity.

- The (Z)-isomer in would exhibit distinct reactivity and intermolecular interactions.

Functional Groups :

Physicochemical and Spectroscopic Properties

- Solubility : The hydroxyazetidine group likely improves water solubility compared to hydrophobic substituents like hept-2-yn-1-yloxy (1g) .

- Thermal Stability : Thiophene-containing compounds (1m, 1n) exhibit solid-state stability due to aromatic stacking, whereas alkoxy derivatives (1g) are viscous oils .

- Spectroscopy :

生物活性

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound has been shown to modulate the activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the downregulation of cyclin D1 and upregulation of p21 .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted on mice bearing xenografts of human breast cancer cells revealed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, corroborating the compound's antitumor activity .

Study 2: Anti-inflammatory Activity

In a model of collagen-induced arthritis, administration of this compound resulted in reduced joint swelling and pain. The study highlighted a decrease in inflammatory markers and improvement in mobility scores among treated animals .

Data Table: Summary of Biological Activities

常见问题

Q. What safety protocols are essential for handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。